molecular formula C25H27N5O2S2 B3212670 N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105206-81-2

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3212670
CAS No.: 1105206-81-2
M. Wt: 493.6
InChI Key: HQLHHKUJFHVFIQ-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyridazin-acetamide derivative featuring a 2-ethyl-6-methylphenyl substituent on the acetamide nitrogen and a piperidin-1-yl group at the 2-position of the thiazolo[4,5-d]pyridazin core. The 7-position of the heterocyclic system is substituted with a thiophen-2-yl moiety, a structural motif frequently associated with enhanced bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S2/c1-3-17-10-7-9-16(2)20(17)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-4-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHHKUJFHVFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

PropertyValue
Molecular Formula C25H27N5O3S
Molecular Weight 477.6 g/mol
CAS Number 1105241-74-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiazole and thiophene derivatives, including compounds similar to this compound. For instance, a related derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

In Vitro Studies

In vitro assays demonstrated that certain derivatives showed significant bactericidal activity, with minimum bactericidal concentrations (MBC) indicating effective killing of pathogens. The compounds were also noted for their ability to inhibit biofilm formation, which is critical in treating persistent infections .

Cytotoxicity and Hemolytic Activity

The cytotoxicity of the compound was assessed using hemolytic assays. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to standard toxic agents like Triton X-100 . Furthermore, the compound displayed noncytotoxicity with IC50 values greater than 60 μM, indicating a potential for therapeutic use without significant toxicity .

The biological mechanisms underlying the activity of this compound include inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets ranged from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, highlighting its potential as a dual-action antimicrobial agent .

Study on Antimicrobial Derivatives

A study published in the ACS Omega journal investigated a series of thiazole-based derivatives, including those structurally related to this compound. The findings indicated that these compounds not only exhibited strong antimicrobial properties but also demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .

Synergistic Effects

The combination therapy showed reduced MICs for both Ciprofloxacin and Ketoconazole when used alongside the thiazole derivatives, suggesting that this compound could enhance the efficacy of existing treatments against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analog is N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which shares the thiazolo[4,5-d]pyridazin core and thiophen-2-yl substituent but differs in the acetamide’s aryl group (4-chlorophenyl vs. 2-ethyl-6-methylphenyl) and the absence of a piperidin-1-yl moiety. Key comparisons are summarized below:

Property Target Compound N-(4-Chlorophenyl) Analog ()
Molecular Formula C₂₅H₂₇N₅O₂S₂ C₁₉H₁₄ClN₅O₂S₂
Molecular Weight 501.64 g/mol 443.93 g/mol
Key Substituents 2-Ethyl-6-methylphenyl, piperidin-1-yl, thiophen-2-yl 4-Chlorophenyl, methyl, thiophen-2-yl
Lipophilicity (Predicted) Higher (due to ethyl/methyl groups and piperidine) Moderate (chlorophenyl increases polarity)
Bioactivity Hypothesized kinase inhibition or antimicrobial activity (based on structural analogs) Not explicitly stated; likely similar bioactivity profile

Structural Implications :

  • The piperidin-1-yl group in the target compound may enhance solubility and membrane permeability compared to the methyl group in the analog .
  • Both compounds retain the thiophen-2-yl moiety, a pharmacophore linked to π-π stacking interactions in biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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